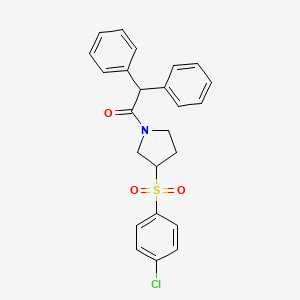
Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of various bacterial and fungal strains by disrupting their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial and fungal strains, making it a useful tool for investigating the mechanisms of microbial growth and development. However, one of the limitations of using this compound is its potential toxicity to human cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate. One area of interest is the development of new chemotherapeutic agents based on this compound. It has been shown to possess anticancer properties, and further research could lead to the development of new drugs for the treatment of cancer. Another area of interest is the investigation of the mechanism of action of this compound. Understanding how it exerts its antimicrobial and anticancer effects could lead to the development of new drugs with improved efficacy and reduced toxicity. Finally, research could focus on the synthesis of new derivatives of this compound with enhanced biological activity.
Méthodes De Synthèse
The synthesis of Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an anhydrous solvent such as dichloromethane.
Applications De Recherche Scientifique
Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate has been the subject of extensive research due to its potential applications in the field of medicine. Several studies have demonstrated its antimicrobial activity against a wide range of bacterial and fungal strains. It has also been shown to possess anticancer properties and has been investigated as a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(8(12)13-4)7(10)14-11-6/h10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYYDILHPWCHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=C1C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate | |
CAS RN |
2138226-81-8 |
Source


|
| Record name | methyl 5-amino-3-tert-butyl-1,2-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776384.png)


![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2776387.png)

![Ethyl 5-chloro-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2776390.png)


![4-[4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2776395.png)



![Ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2776405.png)